molecular formula C47H76O16 B14798724 Olean-12-en-28-oicacid, 3-[(O-6-deoxy-a-L-mannopyranosyl-(1(R)2)-O-b-D-glucopyranosyl-(1(R)2)-a-L-arabinopyranosyl)oxy]-, (3b)-

Olean-12-en-28-oicacid, 3-[(O-6-deoxy-a-L-mannopyranosyl-(1(R)2)-O-b-D-glucopyranosyl-(1(R)2)-a-L-arabinopyranosyl)oxy]-, (3b)-

Cat. No.: B14798724
M. Wt: 897.1 g/mol
InChI Key: VQQGPFFHGWNIGX-ARTIZJHXSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

Raddeanin A undergoes various chemical reactions, including:

Common reagents used in these reactions include trichloroacetimidate donors for glycosylation . Major products formed from these reactions include various glycoside analogues for structure-activity research .

Mechanism of Action

Comparison with Similar Compounds

Raddeanin A is unique due to its potent anticancer properties and ability to modulate multiple signaling pathways. Similar compounds include other triterpenoid saponins such as:

    Oleanolic Acid: A precursor in the synthesis of Raddeanin A.

    Betulinic Acid: Another triterpenoid with anticancer properties.

    Ginsenosides: Triterpenoid saponins found in ginseng with various pharmacological effects.

Raddeanin A stands out due to its ability to enhance the cytotoxic activity of natural killer cells and its potential to combat drug-resistant cancer cells .

Properties

Molecular Formula

C47H76O16

Molecular Weight

897.1 g/mol

IUPAC Name

(4aS,6aS,6bR,12aR)-10-[3-[4,5-dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid

InChI

InChI=1S/C47H76O16/c1-22-30(50)33(53)35(55)38(59-22)62-37-34(54)32(52)26(20-48)60-40(37)63-36-31(51)25(49)21-58-39(36)61-29-12-13-44(6)27(43(29,4)5)11-14-46(8)28(44)10-9-23-24-19-42(2,3)15-17-47(24,41(56)57)18-16-45(23,46)7/h9,22,24-40,48-55H,10-21H2,1-8H3,(H,56,57)/t22?,24?,25?,26?,27?,28?,29?,30?,31?,32?,33?,34?,35?,36?,37?,38?,39?,40?,44-,45+,46+,47-/m0/s1

InChI Key

VQQGPFFHGWNIGX-ARTIZJHXSA-N

Isomeric SMILES

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3C(C(COC3OC4CC[C@]5(C(C4(C)C)CC[C@@]6(C5CC=C7[C@]6(CC[C@@]8(C7CC(CC8)(C)C)C(=O)O)C)C)C)O)O)CO)O)O)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3C(C(COC3OC4CCC5(C(C4(C)C)CCC6(C5CC=C7C6(CCC8(C7CC(CC8)(C)C)C(=O)O)C)C)C)O)O)CO)O)O)O)O)O

Origin of Product

United States

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